N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-5-13-25(14-6-2)32(27,28)16-9-7-15(8-10-16)21(26)24-22-23-19-17(29-3)11-12-18(30-4)20(19)31-22/h7-12H,5-6,13-14H2,1-4H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPLZTKPXSEEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Molecular Details
- Chemical Name : this compound
- CAS Number : 1105188-35-9
- Molecular Formula : C₁₄H₂₁N₃O₂S
- Molecular Weight : 295.40 g/mol
- SMILES Notation : CCOCCN(C)S(=O)(=O)C(=O)Nc1csc2c1c(c(c(c2)OC)OC)N=C(N)C
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.40 g/mol |
| Solubility | Soluble in DMSO |
| Appearance | White powder |
Anticancer Activity
Recent studies have investigated the anticancer potential of related compounds in the benzothiazole class, focusing on their ability to induce apoptosis in cancer cells. The following findings summarize key research outcomes:
- Cytotoxic Effects : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study on benzimidazole derivatives showed promising results in inhibiting cell proliferation in hypoxic conditions, which is often present in tumor microenvironments .
- Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis through caspase activation and DNA damage. The compounds were shown to promote apoptotic cell death in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines .
- Comparative Studies : In comparative assays, certain derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) significantly lower than traditional chemotherapeutics like tirapazamine, indicating a potentially higher efficacy .
Table of IC50 Values for Related Compounds
| Compound | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| Benzimidazole derivative 1 | 30.2 | A549 | |
| Benzimidazole derivative 2 | 479.5 | A549 | |
| Tirapazamine | 166 | A549 |
Additional Biological Activities
Apart from anticancer properties, compounds structurally related to this compound have been explored for various biological activities:
- Antimicrobial Activity : Some benzothiazole derivatives have shown promise as antimicrobial agents against a range of pathogens.
- Anti-inflammatory Properties : Research indicates that certain derivatives can modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
Case Study 1: Hypoxia-selective Cytotoxicity
A study focused on the hypoxia-selective cytotoxicity of benzothiazole derivatives revealed that exposure to these compounds under low oxygen conditions significantly increased apoptosis rates compared to normoxic conditions. This suggests a targeted therapeutic approach for tumors characterized by hypoxia .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzothiazole compounds has highlighted specific functional groups that enhance anticancer activity. Modifications at the benzothiazole moiety have been correlated with increased potency against cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on sulfonamide-triazole derivatives synthesized via Friedel-Crafts and nucleophilic substitution reactions. Below is a detailed analysis:
Structural Analogues
The evidence describes compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] and S-alkylated 1,2,4-triazoles [10–15] . These share sulfonamide and heterocyclic motifs but differ from the target compound in:
- Core heterocycle: The evidence focuses on 1,2,4-triazoles, whereas the target compound features a benzothiazole ring. Benzothiazoles are known for enhanced π-π stacking and metabolic stability compared to triazoles .
- Substituents : The target compound’s 4,7-dimethoxy groups on benzothiazole and dipropylsulfamoyl moiety contrast with the 2,4-difluorophenyl and halogenated phenylsulfonyl groups in the evidence’s compounds. Methoxy groups may improve solubility, while dipropylsulfamoyl could enhance lipophilicity .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
Bioactivity and Functional Implications
- Enzyme Inhibition : Sulfonamide-triazoles in the evidence are hypothesized to target enzymes via sulfonyl and triazole interactions. The target compound’s benzothiazole core is associated with kinase inhibition (e.g., PI3K/AKT pathway) and antimicrobial activity .
- Solubility vs. Permeability : The dipropylsulfamoyl group may reduce aqueous solubility compared to the evidence’s halogenated sulfonamides but improve blood-brain barrier penetration .
Data Tables
Table 1: Key Properties of Target Compound vs. Evidence-Based Analogs
| Property | Target Compound | Triazole Derivatives [7–9] |
|---|---|---|
| Core Structure | Benzothiazole | 1,2,4-Triazole |
| Key Substituents | 4,7-dimethoxy, dipropylsulfamoyl | 2,4-Difluorophenyl, halogenated sulfonyl |
| IR νC=O (cm⁻¹) | ~1680 (predicted) | Absent |
| Tautomerism | Unlikely | Thione tautomer confirmed |
| Bioactivity | Kinase inhibition (predicted) | Enzyme inhibition (hypothesized) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
